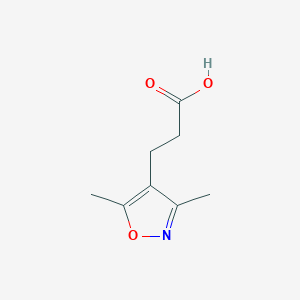

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKLKJYVYVPIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360245 | |

| Record name | 3-(3,5-dimethylisoxazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116423-07-5 | |

| Record name | 3,5-Dimethyl-4-isoxazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116423-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-dimethylisoxazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethyl-1,2-oxazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid, identified by the CAS number 116423-07-5 , is a heterocyclic carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and drug discovery.[1][2][3] The isoxazole motif is a prominent scaffold in a variety of pharmacologically active compounds, owing to its favorable physicochemical properties and ability to engage in diverse biological interactions.[4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for professionals in the field of pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug design and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 116423-07-5 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO₃ | [2] |

| Molecular Weight | 169.18 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Boiling Point | 330.9±37.0 °C at 760 mmHg | [1] |

| Density | 1.191 g/cm³ | [1] |

| Flash Point | 153.9±26.5 °C | [1] |

| InChI Key | KSKLKJYVYVPIFW-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C(=NO1)C)CCC(=O)O | [2] |

Synthesis Protocol: A Proposed Pathway

While specific, detailed, and peer-reviewed synthesis procedures for this compound are not abundantly available in the public domain, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and related literature on isoxazole synthesis. The proposed multi-step synthesis is outlined below, with a focus on the rationale behind each step.

Overall Synthesis Workflow

Caption: Proposed four-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,5-Dimethylisoxazole

-

Rationale: The foundational step involves the construction of the 3,5-dimethylisoxazole ring. This is a classic condensation reaction between a 1,3-dicarbonyl compound (acetylacetone) and hydroxylamine. The reaction is typically straightforward and high-yielding.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.

-

To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude 3,5-dimethylisoxazole, which can be purified by distillation.

-

Step 2: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde

-

Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems like 3,5-dimethylisoxazole. This introduces a formyl group at the C4 position, which is activated for further functionalization.

-

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

-

Add 3,5-dimethylisoxazole (1.0 eq) dropwise to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.

-

Purify the product by column chromatography on silica gel.

-

Step 3: Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)acrylic acid

-

Rationale: The Knoevenagel condensation provides a classic and effective method for forming a carbon-carbon double bond by reacting an aldehyde with an active methylene compound like malonic acid. This step extends the carbon chain and introduces a carboxylic acid functionality.

-

Procedure:

-

In a flask, dissolve 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the reaction mixture at 90-100 °C for 3-5 hours.

-

After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain the crude acrylic acid derivative.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Step 4: Synthesis of this compound

-

Rationale: The final step involves the reduction of the carbon-carbon double bond of the acrylic acid derivative. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding the desired saturated propanoic acid.

-

Procedure:

-

Dissolve 3-(3,5-dimethylisoxazol-4-yl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the final product, this compound.

-

Potential Applications in Drug Discovery

The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into a propanoic acid framework opens up numerous avenues for drug development.

As a Scaffold for Novel Therapeutics

-

Bromodomain and Extra-Terminal (BET) Inhibitors: Derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of BRD4, a member of the BET family of proteins.[5] BRD4 is a key regulator of oncogene expression, making it an attractive target for cancer therapy. The propanoic acid side chain of the title compound could be further functionalized to enhance binding affinity and selectivity for the acetyl-lysine binding pocket of bromodomains.

-

Anticancer Agents: The isoxazole ring is present in numerous compounds with demonstrated anticancer activity. For instance, 3,5-diaryl isoxazole derivatives have been evaluated for their potential against prostate cancer. The structural features of this compound make it a valuable starting material for the synthesis of new isoxazole-based anticancer agents.

-

Antimicrobial Agents: Isoxazole derivatives have a long history of use as antimicrobial agents. The propanoic acid moiety could be used to modulate the pharmacokinetic properties of new antimicrobial candidates, improving their solubility and bioavailability.

Signaling Pathway Modulation

Caption: Potential signaling pathways modulated by derivatives of the title compound.

Safety Information

As with any chemical compound, proper handling and safety precautions are paramount. The following information is based on available safety data sheets for similar compounds.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7]

-

Precautionary Statements:

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.[7]

-

Wear protective gloves, eye protection, and face protection.[6]

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

-

IF ON SKIN: Wash with plenty of soap and water.[6]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound is a compound of significant interest to the drug discovery community. Its structural features, combining a privileged isoxazole scaffold with a versatile propanoic acid side chain, make it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an exploration of its potential applications. As research in this area continues, this compound is poised to play a valuable role in the ongoing quest for new and effective medicines.

References

-

Chemsrc. This compound | CAS#:116423-07-5. Available from: [Link]

-

Greenbook.net. Safety Data Sheet. Available from: [Link]

-

BASF. Safety data sheet. Available from: [Link]

-

DC Fine Chemicals. Safety Data Sheet. Available from: [Link]

-

Chemistry & Chemical Technology. SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Available from: [Link]

-

LookChem. Cas 27428-42-8,3-(3,5-DIMETHYL-ISOXAZOL-4-YL) - PROPIONIC ACID ETHYL ESTER. Available from: [Link]

-

PubMed. 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. Available from: [Link]

-

PubMed. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Available from: [Link]

Sources

- 1. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US3466296A - Process for the preparation of alkyl 3,5-disubstituted-isoxazole-4-carboxylates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid chemical properties.

An In-depth Technical Guide to 3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 116423-07-5), a heterocyclic building block with significant potential in medicinal chemistry and drug development. The document elucidates the compound's core chemical and physical properties, offers insights into its reactivity and potential synthetic pathways, discusses its applications as a scaffold in designing novel therapeutic agents, and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who are engaged in the design and synthesis of novel molecular entities.

Introduction and Strategic Importance

This compound is a carboxylic acid derivative featuring a disubstituted isoxazole ring. The isoxazole moiety is a prominent five-membered heterocycle that serves as a crucial pharmacophore in a wide array of clinically significant drugs. Its presence is often associated with a favorable metabolic profile and the ability to engage in various non-covalent interactions with biological targets.[1] Compounds like the antibiotic Sulfamethoxazole are prime examples of the isoxazole scaffold's success in therapeutic applications.[1]

As a bifunctional molecule, this compound offers two key points for chemical modification: the carboxylic acid group and the isoxazole ring system. The propanoic acid side chain provides a flexible linker and a handle for forming amide bonds, esters, and other derivatives, making it an ideal fragment for library synthesis and lead optimization campaigns. This strategic positioning makes it a valuable intermediate for exploring new chemical space in the pursuit of novel therapeutics.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. Below is a summary of the known physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 116423-07-5 | [2] |

| Molecular Formula | C₈H₁₁NO₃ | [2][3] |

| Molecular Weight | 169.18 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| Boiling Point | 330.9 ± 37.0 °C at 760 mmHg | [4] |

| Density | 1.191 g/cm³ | [4] |

| Flash Point | 153.9 ± 26.5 °C | [4] |

| Storage Class | 11 - Combustible Solids | [2] |

Spectroscopic Identifiers:

While comprehensive, publicly available analytical data such as NMR or IR spectra are not consistently provided by suppliers for this specific research chemical, its structural identity is confirmed through standard chemical identifiers.[3]

-

SMILES: O=C(O)CCC1=C(C)ON=C1C[2]

-

InChI: 1S/C8H11NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H2,1-2H3,(H,10,11)[2]

-

InChI Key: KSKLKJYVYVPIFW-UHFFFAOYSA-N[2]

Researchers acquiring this compound are advised to perform their own analytical confirmation to verify identity and purity before use.[3]

Synthesis and Chemical Reactivity

A. Potential Synthetic Routes

While a specific, published synthesis for this compound was not found in the initial search, its structure lends itself to established heterocyclic chemistry protocols. A plausible synthetic strategy involves the functionalization of a pre-formed 3,5-dimethylisoxazole core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective for creating C-C bonds at the 4-position of the isoxazole ring.[5] A potential precursor, (3,5-dimethylisoxazol-4-yl)boronic acid or its corresponding trifluoroborate salt, could be coupled with a suitable three-carbon synthon containing a protected carboxylic acid, followed by deprotection.[5]

B. Chemical Reactivity and Derivatization Potential

The reactivity of this molecule is dominated by its carboxylic acid functional group. This group is a versatile handle for a variety of chemical transformations crucial for drug discovery, including:

-

Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields the corresponding esters, such as the ethyl ester (CAS 27428-42-8).[6] Esterification is often used to mask the polarity of the carboxylic acid, improving cell permeability or modifying solubility.

-

Amidation: The formation of amide bonds via coupling with primary or secondary amines is a cornerstone of medicinal chemistry. This reaction, typically facilitated by coupling agents like HBTU, allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents.[1]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another avenue for derivatization.

The isoxazole ring itself is generally stable but can participate in reactions such as electrophilic substitution, although the existing substitution pattern influences the regioselectivity. The methyl groups on the ring can also be functionalized under certain conditions.

Caption: Key reactivity pathways of the carboxylic acid moiety.

Applications in Drug Discovery and Research

The true value of this compound lies in its application as a structural motif and building block in the development of novel bioactive compounds.

-

Scaffold for Enzyme Inhibitors: Propanoic acid derivatives attached to heterocyclic systems have been successfully designed as enzyme inhibitors. For example, related pyrrole-based propionic acids have shown inhibitory activity against cytosolic phospholipase A2, an enzyme implicated in inflammatory processes.[7] This suggests that the title compound could serve as a starting point for developing inhibitors of various enzyme classes.

-

Anticancer Agent Development: Many modern anticancer drug candidates incorporate heterocyclic scaffolds. Thiazole-containing propanoic acid derivatives have been identified as promising scaffolds for targeting SIRT2 and EGFR in lung cancer models.[8] The isoxazole ring in our compound of interest offers a bioisosteric alternative to other heterocycles, potentially leading to novel intellectual property and improved pharmacological profiles.

-

Fragment-Based Drug Design (FBDD): With a molecular weight under 200 g/mol , this compound is an excellent candidate for FBDD campaigns. Its two distinct functional regions allow it to be "grown" in multiple vectors to optimize binding interactions with a target protein.

-

"Beyond Rule of 5" (bRo5) Space: As drug discovery tackles more challenging targets with large or flat binding sites, molecules are increasingly moving into the "beyond rule of 5" chemical space.[9] This compound serves as an ideal starting fragment for building larger, more complex molecules, such as PROTACs or macrocycles, that are characteristic of the bRo5 domain.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10][11]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[10][12]

-

Handling: Avoid creating dust.[12] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[10][11]

-

-

First Aid:

-

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[10]

-

-

Storage:

Conclusion

This compound is a well-defined chemical entity with significant, though largely untapped, potential for synthetic and medicinal chemistry. Its combination of a stable, pharmacologically relevant isoxazole core and a versatile propanoic acid side chain makes it an attractive starting material for the synthesis of compound libraries aimed at discovering novel therapeutic agents. The insights provided in this guide regarding its properties, reactivity, and safety are intended to empower researchers to effectively and safely leverage this compound in their drug discovery and development programs.

References

- This compound Properties. (2025). Vertex AI Search.

- SAFETY DATA SHEET - 3-(Hydroxymethylphosphinoyl)propionic acid. (2024). Sigma-Aldrich.

- Safety Data Sheet - ONETIME. (2017). Greenbook.net.

- This compound DiscoveryCPR 116423-07-5.Sigma-Aldrich.

- SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. (2021). Chemistry & Chemical Technology.

- 3-(3,5-DIMETHYL-ISOXAZOL-4-YL)-PROPIONIC ACID ETHYL ESTER.ChemicalBook.

- 3-(3,5-Dimethylisoxazol-4-yl)

- 3-(2,4-DIMETHYL-5-FORMYL-1H-PYRROLE-3-YL)

- 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. (2011). PMC - NIH.

- 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. (1996). PubMed.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC - NIH.

- Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. (2021). PMC - NIH.

Sources

- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 2. This compound DiscoveryCPR 116423-07-5 [sigmaaldrich.com]

- 3. This compound DiscoveryCPR 116423-07-5 [sigmaaldrich.com]

- 4. CAS#:116423-07-5 | this compound | Chemsrc [chemsrc.com]

- 5. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(3,5-DIMETHYL-ISOXAZOL-4-YL)-PROPIONIC ACID ETHYL ESTER | 27428-42-8 [amp.chemicalbook.com]

- 7. 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid: A Core Scaffold for Epigenetic Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry. While the formal IUPAC name for this compound is indeed This compound , its true value lies in the embedded 3,5-dimethylisoxazole moiety. This structural motif has been identified as a potent acetyl-lysine mimetic, enabling it to function as a competitive inhibitor of bromodomains, particularly BRD4, a key regulator of oncogene expression. This guide will delve into the synthesis, physicochemical properties, and the well-established mechanism of action of this class of compounds as epigenetic modulators. Furthermore, it will provide detailed, field-proven protocols for the assessment of its biological activity, equipping researchers with the necessary tools to explore its therapeutic potential.

Introduction: The Significance of the 3,5-Dimethylisoxazole Scaffold

The isoxazole ring system is a prominent feature in a multitude of biologically active compounds, ranging from antibiotics to anti-inflammatory agents.[1] The specific substitution pattern of 3,5-dimethylisoxazole has emerged as a privileged scaffold in the realm of epigenetics. Histone acetylation is a critical post-translational modification that regulates gene transcription, and "reader" proteins containing bromodomains recognize these acetylated lysine (KAc) residues. The dysregulation of this process is a hallmark of numerous cancers. The 3,5-dimethylisoxazole moiety has been ingeniously identified as a bioisostere of acetyl-lysine, allowing it to competitively inhibit the interaction between bromodomains and acetylated histones. This has led to the development of a new class of potent and selective bromodomain and extra-terminal domain (BET) family inhibitors, with significant therapeutic potential in oncology.

Physicochemical Properties and Synthesis

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 116423-07-5 | Sigma-Aldrich |

| Molecular Formula | C₈H₁₁NO₃ | Sigma-Aldrich |

| Molecular Weight | 169.18 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | CC1=C(CCC(=O)O)C(=NO1)C | PubChem |

| InChI Key | KSKLKJYVYVPIFW-UHFFFAOYSA-N | PubChem |

Proposed Synthesis Pathway

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: Targeting the Epigenome

The primary mechanism of action for compounds containing the 3,5-dimethylisoxazole scaffold is the competitive inhibition of bromodomains, particularly BRD4.

The Role of BRD4 in Cancer

BRD4 is a member of the BET family of proteins that acts as an epigenetic "reader." It recognizes and binds to acetylated lysine residues on histone tails, a key signal for active gene transcription. In many cancers, BRD4 becomes aberrantly localized to super-enhancers, which are large clusters of enhancers that drive the expression of key oncogenes, most notably c-Myc. This leads to uncontrolled cell proliferation and tumor growth.

Acetyl-Lysine Mimicry

The 3,5-dimethylisoxazole moiety of the topic compound functions as a structural mimic of acetylated lysine. The nitrogen and oxygen atoms of the isoxazole ring are positioned to form critical hydrogen bonds within the acetyl-lysine binding pocket of BRD4, displacing it from chromatin. This competitive inhibition prevents BRD4 from binding to acetylated histones at super-enhancers, leading to the downregulation of c-Myc and other oncogenes. This, in turn, induces cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates this mechanism of action:

Caption: Competitive inhibition of BRD4 by 3,5-dimethylisoxazole derivatives.

Experimental Protocols

To assess the biological activity of this compound as a BRD4 inhibitor, two key assays are recommended: a biochemical assay to determine direct binding to the target and a cell-based assay to measure its effect on cancer cell proliferation.

BRD4 Inhibition Assay (AlphaScreen)

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based assay to quantify protein-protein interactions.[2][3][4][5]

Objective: To determine the IC₅₀ value of this compound for the inhibition of the BRD4-histone interaction.

Materials:

-

Recombinant His-tagged BRD4 bromodomain (BD1)

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

AlphaScreen assay buffer

-

384-well microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the assay buffer, the compound dilution (or DMSO for control), the His-tagged BRD4 protein, and the biotinylated histone peptide.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

Bead Addition: Add the AlphaScreen Acceptor beads and incubate in the dark for 60 minutes. Subsequently, add the Donor beads and incubate in the dark for another 60 minutes.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC₅₀ value from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

Objective: To determine the effect of this compound on the proliferation of a BRD4-dependent cancer cell line (e.g., MV4-11 acute myeloid leukemia cells).

Materials:

-

BRD4-dependent cancer cell line (e.g., MV4-11)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Detergent reagent (e.g., SDS in HCl)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the detergent reagent to each well to solubilize the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a spectrophotometer.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

The following diagram illustrates the workflow for these experimental protocols:

Caption: Workflow for the biochemical and cell-based evaluation of this compound.

Conclusion and Future Directions

This compound represents a valuable chemical entity for the development of novel epigenetic therapies. Its core 3,5-dimethylisoxazole scaffold serves as a potent and selective acetyl-lysine mimetic, enabling the targeted inhibition of BRD4 and the subsequent downregulation of oncogenic transcriptional programs. The synthetic accessibility of this compound, coupled with well-established assays for its biological characterization, makes it an attractive starting point for further lead optimization. Future research should focus on modifying the propanoic acid side chain to enhance cell permeability and target engagement, as well as to improve its pharmacokinetic and pharmacodynamic properties. Such efforts will be crucial in translating the therapeutic potential of this promising scaffold into clinically effective anticancer agents.

References

-

A bead-based proximity assay for BRD4 ligand discovery. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. (2017, August 21). ACS Omega. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

-

SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. (2021). Chemistry & Chemical Technology. Retrieved from [Link]

Sources

- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. atcc.org [atcc.org]

- 7. texaschildrens.org [texaschildrens.org]

An In-Depth Technical Guide to 3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-dimethylisoxazol-4-yl)propanoic acid, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The isoxazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable building block for the synthesis of complex molecular architectures. This document details the physicochemical properties, a robust synthetic pathway, and state-of-the-art characterization techniques for this compound. Furthermore, it explores the current understanding of its potential applications, particularly in the context of drug discovery and development, supported by an extensive list of scientific references. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this versatile chemical entity.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for other functional groups, such as esters and amides. The incorporation of the isoxazole moiety into molecular structures can significantly influence their pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.

Derivatives of 3,5-dimethylisoxazole, in particular, have emerged as crucial components in the development of novel therapeutic agents. The dimethyl substitution pattern provides a stable and synthetically accessible core, while the 4-position offers a prime site for functionalization, allowing for the exploration of diverse chemical space. This compound represents a key intermediate, featuring a carboxylic acid functionality that is amenable to a wide range of chemical transformations, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₃ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1][2][3] |

| CAS Number | 116423-07-5 | [1][2] |

| Appearance | Solid | [2] |

| Boiling Point | 330.9 ± 37.0 °C at 760 mmHg | [4] |

| Density | 1.191 g/cm³ | [4] |

| InChI Key | KSKLKJYVYVPIFW-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(CCC(=O)O)C(=NO1)C | [5] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the readily available 3,5-dimethylisoxazole. The following protocol outlines a reliable and scalable synthetic route.

Synthesis Workflow

Sources

An In-depth Technical Guide to 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid: A Key Heterocyclic Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid, a heterocyclic building block of significant interest in drug discovery and development. The document delineates its chemical identity, physicochemical properties, and provides a detailed, field-proven synthesis protocol. Furthermore, it delves into the spectroscopic characterization of the molecule, offering insights into its structural confirmation via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide also explores the pivotal role of the 3,5-dimethylisoxazole scaffold in medicinal chemistry, with a particular focus on its application in the development of novel therapeutic agents, including potent BRD4 inhibitors for oncology. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile synthon in their research endeavors.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent five-membered heterocycle that has garnered substantial attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of isoxazole are known to exhibit a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The inherent stability and synthetic tractability of the isoxazole core make it an attractive scaffold for the design and development of novel therapeutic agents.[1] The specific compound, this compound, serves as a crucial intermediate, providing a handle for further chemical modifications to generate libraries of bioactive molecules. Its propanoic acid side chain offers a versatile point of attachment for creating amides, esters, and other derivatives, enabling the exploration of structure-activity relationships in drug design.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing essential information for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁NO₃ | [3] |

| Molecular Weight | 169.18 g/mol | [3] |

| CAS Number | 116423-07-5 | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 330.9±37.0 °C at 760 mmHg | [4] |

| Flash Point | 153.9±26.5 °C | [4] |

| Density | 1.191 g/cm³ | [4] |

| SMILES String | CC1=C(CCC(=O)O)C(=NO1)C | [3] |

| InChI Key | KSKLKJYVYVPIFW-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following protocol outlines a representative synthetic route, emphasizing the rationale behind key experimental choices.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dimethylisoxazole

-

Rationale: The initial step involves the construction of the core isoxazole ring. This is typically achieved through the condensation of a β-dicarbonyl compound, such as ethyl acetoacetate, with hydroxylamine. This reaction is a classic and efficient method for forming the isoxazole heterocycle.

-

Procedure:

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 3,5-dimethylisoxazole.

-

Step 2: Acylation of 3,5-Dimethylisoxazole

-

Rationale: To introduce a functional group at the 4-position of the isoxazole ring, a Friedel-Crafts acylation is performed. This electrophilic substitution reaction places an acetyl group onto the electron-rich isoxazole ring, which will serve as the precursor to the propanoic acid side chain.

-

Procedure:

-

To a stirred solution of 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as dichloromethane or nitrobenzene, add anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C.

-

Slowly add acetyl chloride (1.1 eq) to the mixture and allow the reaction to warm to room temperature.

-

Stir for 12-16 hours, monitoring by TLC.

-

Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid.

-

Extract the product with dichloromethane, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-acetyl-3,5-dimethylisoxazole.

-

Step 3: Willgerodt-Kindler Reaction

-

Rationale: The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a terminal thioamide with the same number of carbon atoms. This reaction is employed to transform the acetyl group into a two-carbon elongated chain with a terminal functional group that can be hydrolyzed to a carboxylic acid.

-

Procedure:

-

A mixture of 4-acetyl-3,5-dimethylisoxazole (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated at reflux for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer, dry it, and concentrate to obtain the crude phenylthioacetamide derivative.

-

Step 4: Hydrolysis to this compound

-

Rationale: The final step involves the hydrolysis of the thioamide intermediate to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Procedure:

-

Reflux the crude phenylthioacetamide derivative from the previous step in a mixture of ethanol and concentrated hydrochloric acid (or an aqueous solution of sodium hydroxide) for 12-24 hours.

-

After cooling, if the reaction was performed under acidic conditions, neutralize the mixture with a base. If under basic conditions, acidify with an acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected resonances include:

-

Two singlets for the two methyl groups on the isoxazole ring.

-

Two triplets for the two methylene groups of the propanoic acid side chain, showing coupling to each other.

-

A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Expected signals include:

-

Resonances for the two methyl carbons.

-

Signals for the two methylene carbons of the propanoic acid chain.

-

Signals for the quaternary and methine carbons of the isoxazole ring.

-

A downfield signal for the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands for this compound are expected in the following regions:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.

-

C-H stretching vibrations for the methyl and methylene groups in the 2850-3000 cm⁻¹ region.

-

C=N and C=C stretching vibrations from the isoxazole ring in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (169.18 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the carboxylic acid group, cleavage of the propanoic acid side chain, and fragmentation of the isoxazole ring. Analysis of these fragments can further confirm the structure of the molecule.

Application in Drug Discovery and Development

The 3-(3,5-dimethylisoxazol-4-yl) moiety is a key pharmacophore in a variety of biologically active compounds. The propanoic acid derivative serves as a versatile starting material for the synthesis of more complex molecules with therapeutic potential.

Role as a Synthon for Novel Therapeutics

This compound is a valuable building block in medicinal chemistry.[5] The carboxylic acid functionality allows for the straightforward synthesis of a wide range of derivatives, including amides and esters, through standard coupling reactions. This enables the exploration of the chemical space around the isoxazole core to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

Application in the Development of BRD4 Inhibitors

A significant application of 3,5-dimethylisoxazole derivatives is in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[2][6][7] BRD4 is a key regulator of gene transcription and has emerged as a promising therapeutic target in various cancers.[2] The 3,5-dimethylisoxazole scaffold has been incorporated into the design of potent and selective BRD4 inhibitors.[7] For instance, derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one have been synthesized and shown to exhibit potent inhibitory effects on BRD4 and significant anti-proliferative activity against breast cancer cell lines.[8]

Potential Signaling Pathway Involvement

The therapeutic effects of compounds derived from this compound are often mediated through their interaction with specific biological targets and signaling pathways.

Caption: Proposed signaling pathway for BRD4 inhibitors derived from 3,5-dimethylisoxazole.

As illustrated, 3,5-dimethylisoxazole-based BRD4 inhibitors can effectively block the interaction of BRD4 with acetylated histones, leading to the downregulation of key oncogenes like c-Myc.[2] This, in turn, can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells.

Conclusion and Future Perspectives

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical handle make it an invaluable building block for the creation of diverse molecular libraries. The demonstrated success of the 3,5-dimethylisoxazole scaffold in the development of potent BRD4 inhibitors underscores its importance in oncology drug discovery. Future research efforts will likely focus on further exploring the therapeutic potential of derivatives of this compound in other disease areas, leveraging its favorable pharmacological properties. The continued investigation into the synthesis and application of this key intermediate will undoubtedly contribute to the advancement of novel therapeutics.

References

- Drynda, A., & Miazga-Karska, M. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 138, 107-124.

- Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry – An Asian Journal, 15(22), 3734-3765.

- Li, Y., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(19), 126639.

- Sanborn, J. R., et al. (2002). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 13(9), 1085–1095.

- Petersson, G., & Abramson, T. (1974). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Organic Mass Spectrometry, 9(12), 1229-1236.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- SpectraBase. (n.d.). 3-(3,5-Dimethyl-4-nitropyrazol-1-yl)propanoic acid.

- SpectraBase. (n.d.). 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}propanoic acid.

- SpectraBase. (n.d.). Propanoic acid, 3-bromo-2-oxo-, methyl ester.

- Doc Brown's Chemistry. (n.d.). The mass spectrum of propanoic acid.

-

NIST Chemistry WebBook. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. Retrieved from [Link]

- Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(7), e1800057.

- Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133.

- Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2020). A “building block triangle” representing building blocks for medicinal chemistry. Journal of Organic Chemistry, 85(15), 9493-9505.

- Rauf, M. A., Ikram, M., & Bhatti, M. H. (2002). Infrared spectral studies of propanoic acid in various solvents. Journal of the Chemical Society of Pakistan, 24(1), 27-30.

- Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy.

- Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 41-52.

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

- Duan, D., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 11, 1246949.

Sources

- 1. rsc.org [rsc.org]

- 2. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 6. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, synthetic routes, spectroscopic characterization, potential biological significance, and safety considerations.

Chemical Identity and Molecular Structure

This compound is a carboxylic acid derivative featuring a 3,5-dimethylisoxazole core. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold known for its metabolic stability and diverse biological activities.[1][2]

Canonical SMILES String: CC1=C(C(=NO1)C)CCC(=O)O[3]

InChI Key: KSKLKJYVYVPIFW-UHFFFAOYSA-N[4]

Molecular Formula: C₈H₁₁NO₃[4]

Molecular Weight: 169.18 g/mol [4]

CAS Number: 116423-07-5[4]

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is limited, we can infer and predict its characteristics based on its structure and data from similar compounds.

| Property | Predicted/Estimated Value | Source/Rationale |

| pKa | ~4-5 | The presence of the carboxylic acid group suggests a pKa in the typical range for aliphatic carboxylic acids.[5] |

| XlogP | 0.9 | Predicted by computational models, indicating moderate lipophilicity.[3] |

| Boiling Point | 330.9±37.0 °C at 760 mmHg | Predicted value.[6] |

| Density | 1.191 g/cm³ | Predicted value.[6] |

| Flash Point | 153.9±26.5 °C | Predicted value.[6] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established methods for the construction of substituted isoxazoles. A common strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or a related precursor.

Conceptual Synthetic Workflow:

A plausible synthetic route would start from ethyl 2-acetyl-4-oxopentanoate. This β-dicarbonyl compound can be reacted with hydroxylamine to form the isoxazole ring. Subsequent hydrolysis of the ester and decarboxylation would yield an intermediate which can then be further functionalized to introduce the propanoic acid side chain.

A more direct approach could involve the reaction of a suitable diketone with hydroxylamine, followed by functionalization at the 4-position of the isoxazole ring. The synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through domino isoxazole-isoxazole isomerization, which could be adapted for this target molecule.[7][8]

General Experimental Protocol for Isoxazole Synthesis (Illustrative):

The following is a generalized protocol for the synthesis of a 3,5-disubstituted isoxazole, which would require modification for the specific synthesis of the title compound.

-

Preparation of the Oxime: A suitable ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in a solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Cyclization/Oxidation: The resulting oxime is then subjected to cyclization conditions. This can be achieved through various methods, including reaction with an oxidizing agent or through a metal-catalyzed process.

-

Functionalization: Once the 3,5-dimethylisoxazole core is formed, the propanoic acid side chain can be introduced at the 4-position. This could be achieved via a Vilsmeier-Haack reaction to introduce a formyl group, followed by a Wittig or Horner-Wadsworth-Emmons reaction to build the carbon chain, and subsequent reduction and hydrolysis.

Caption: Conceptual workflow for the synthesis of the target compound.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted):

-

Singlet (~2.2-2.5 ppm, 6H): Two sharp singlets corresponding to the two methyl groups attached to the isoxazole ring (C3-CH₃ and C5-CH₃).

-

Triplet (~2.5-2.8 ppm, 2H): A triplet for the methylene group adjacent to the isoxazole ring (-CH₂-CH₂COOH).

-

Triplet (~2.8-3.1 ppm, 2H): A triplet for the methylene group adjacent to the carboxyl group (-CH₂-COOH).

-

Broad Singlet (~10-12 ppm, 1H): A broad signal for the acidic proton of the carboxylic acid group (-COOH).

¹³C NMR Spectroscopy (Predicted):

-

~10-15 ppm: Signals for the two methyl carbons on the isoxazole ring.

-

~20-30 ppm: Signals for the two methylene carbons of the propanoic acid side chain.

-

~110-120 ppm: Signal for the C4 carbon of the isoxazole ring.

-

~160-170 ppm: Signals for the C3 and C5 carbons of the isoxazole ring.

-

~170-180 ppm: Signal for the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy (Predicted Characteristic Peaks):

-

2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.[9]

-

2900-3000 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[9]

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=N and C=C stretching vibrations of the isoxazole ring.[4][10]

-

~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid.

Mass Spectrometry (Predicted Fragmentation):

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 169. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 124, and cleavage of the propanoic acid side chain.[1][2][11]

Biological Activity and Therapeutic Potential

The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Derivatives of 3,5-dimethylisoxazole, in particular, have been investigated as inhibitors of various enzymes and protein-protein interactions.

Recent studies have highlighted the potential of 3,5-dimethylisoxazole derivatives as potent inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4, which are considered promising targets in oncology.[12][13] While specific biological data for this compound is not yet published, its structural similarity to known bioactive molecules suggests it could be a valuable building block or a candidate for screening in various biological assays. For instance, propionic acid derivatives have been explored for their antimicrobial activities.[14]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the functional groups present (carboxylic acid and isoxazole), general laboratory safety precautions should be observed.

GHS Hazard Statements (Anticipated):

-

H335: May cause respiratory irritation. [15]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [15]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [15]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [15]

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a molecule of significant interest for medicinal chemistry and drug discovery, combining the privileged isoxazole scaffold with a versatile carboxylic acid handle. While comprehensive experimental data for this specific compound is still emerging, this guide provides a foundational understanding of its properties and potential, based on established chemical principles and data from closely related analogues. Further research into its synthesis, biological activity, and safety profile is warranted to fully elucidate its therapeutic potential.

References

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid.. ResearchGate. [Link]

-

mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. ResearchGate. [Link]

-

The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. [Link]

-

Propanoic acid. NIST WebBook. [Link]

-

List of GHS Hazard and Precautionary Statements. PubChem. [Link]

-

Material Safety Data Sheet - 4-Methyl-1,3-oxazole-5-carboxylic acid. Cole-Parmer. [Link]

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. NIH. [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ResearchGate. [Link]

-

3-(dimethyl-1,2-oxazol-4-yl)propanoic acid. PubChem. [Link]

-

CAS#:116423-07-5 | this compound. chemsrc.com. [Link]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. [Link]

-

Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. ResearchGate. [Link]

-

The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. NIH. [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]

-

Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. NIH. [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

-

Prediction of Physicochemical Properties. ResearchGate. [Link]

-

13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. [Link]

-

3-[3-(4-FLUORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-PROPANOIC-ACID - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

3-(3,5-Dimethyl-4-nitropyrazol-1-yl)propanoic acid - Optional[13C NMR]. SpectraBase. [Link]

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. fishersci.es [fishersci.es]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.ie [fishersci.ie]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.org [escholarship.org]

- 14. CAS#:116423-07-5 | this compound | Chemsrc [chemsrc.com]

- 15. aksci.com [aksci.com]

The 3,5-Dimethylisoxazole Moiety: A Cornerstone in Modern Medicinal Chemistry, Featuring 3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, lending itself to a diverse array of biological activities.[1][2] Among its many derivatives, the 3,5-dimethylisoxazole core has emerged as a particularly valuable pharmacophore, demonstrating utility in the design of potent and selective inhibitors for a range of therapeutic targets. This technical guide delves into the significance of the 3,5-dimethylisoxazole moiety, with a specific focus on the synthesis and potential applications of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid as a key building block. While a detailed historical narrative of this specific propanoic acid derivative as a standalone bioactive agent is not extensively documented, its value is underscored by its role in the construction of more complex and pharmacologically active molecules. This guide will provide a comprehensive overview of the chemical synthesis, physicochemical properties, and the broader context of the 3,5-dimethylisoxazole scaffold in contemporary drug discovery.

The Rise of the 3,5-Dimethylisoxazole Scaffold in Drug Discovery

The 3,5-dimethylisoxazole unit has garnered significant attention from medicinal chemists for its favorable physicochemical properties and its ability to act as a versatile structural motif.[3][4] Its utility is particularly highlighted in its role as an acetyl-lysine (KAc) mimic. This bioisosteric relationship has been masterfully exploited in the development of inhibitors for bromodomains, a class of epigenetic reader proteins that recognize acetylated lysine residues on histone tails and other proteins.

A Key Player in Epigenetic Regulation: BET Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins (comprising BRD2, BRD3, BRD4, and BRDT) are critical regulators of gene transcription, and their dysregulation is implicated in a variety of diseases, most notably cancer.[5][6] The discovery that small molecules containing the 3,5-dimethylisoxazole moiety can effectively block the interaction between BET bromodomains and acetylated lysines has paved the way for a new class of potential therapeutics.[7] The nitrogen atom of the isoxazole ring can form a crucial hydrogen bond with the highly conserved asparagine residue within the acetyl-lysine binding pocket, anchoring the inhibitor and enabling potent and selective inhibition.[6]

Numerous studies have showcased the successful incorporation of the 3,5-dimethylisoxazole scaffold into potent BRD4 inhibitors.[5][8][9] These inhibitors have demonstrated significant anti-proliferative activity in various cancer cell lines, including those of colorectal cancer and acute myeloid leukemia, underscoring the therapeutic potential of this chemical class.[6][7]

Caption: Mechanism of BET bromodomain inhibition.

Physicochemical Properties of this compound

Understanding the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 116423-07-5 | [6] |

| Molecular Formula | C₈H₁₁NO₃ | [6] |

| Molecular Weight | 169.18 g/mol | [6] |

| Appearance | Solid | [5] |

| Boiling Point | 330.9±37.0 °C at 760 mmHg | [10] |

| Density | 1.191 g/cm³ | [10] |

| Flash Point | 153.9±26.5 °C | [10] |

Synthesis of this compound

While a definitive historical first synthesis is not prominently published, a plausible and efficient synthetic route can be devised based on established isoxazole chemistry. A common and effective method for constructing the 3,5-dimethylisoxazole core involves the condensation of a β-diketone with hydroxylamine. The resulting 4-unsubstituted isoxazole can then be functionalized to introduce the propanoic acid side chain. A likely synthetic pathway involves the hydrolysis of its corresponding ethyl ester.

Proposed Synthetic Protocol: Hydrolysis of Ethyl 3-(3,5-Dimethylisoxazol-4-yl)propanoate

The ethyl ester, ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS 27428-42-8), serves as a direct precursor to the target carboxylic acid.[11]

Step 1: Base-Mediated Hydrolysis

-

To a solution of ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, add a stoichiometric excess of a base, for example, lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-2.0 equivalents).

-

Stir the reaction mixture at room temperature for a period of 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of water and wash the aqueous layer with a water-immiscible organic solvent like diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2 using a strong acid, such as 1 M hydrochloric acid (HCl).

-

The product, this compound, will precipitate out of the solution or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

The combined organic extracts are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the desired product.

Caption: Synthetic workflow for the target compound.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a versatile building block for the synthesis of more elaborate molecules with tailored biological activities. The propanoic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its conjugation to other pharmacophores or linker moieties.

A Scaffold for Library Synthesis

The combination of the biologically relevant 3,5-dimethylisoxazole core and the reactive carboxylic acid group makes this compound an ideal starting material for the generation of chemical libraries for high-throughput screening. By coupling the propanoic acid with a diverse range of amines, researchers can rapidly access a multitude of novel compounds for biological evaluation against various targets.

Future Directions

While the 3,5-dimethylisoxazole moiety has been successfully employed in the development of BET bromodomain inhibitors, its potential extends to other target classes as well. For instance, isoxazole derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][12] The strategic use of this compound as a foundational element in future drug discovery campaigns could lead to the identification of novel therapeutics for a host of diseases.

Conclusion

Although the specific discovery and historical development of this compound as a singular therapeutic agent are not well-defined in scientific literature, its importance is firmly rooted in the broader and highly impactful story of the 3,5-dimethylisoxazole scaffold in medicinal chemistry. This guide has illuminated the critical role of this moiety, particularly as an acetyl-lysine mimic in the design of potent BET bromodomain inhibitors. The provided synthesis protocol for this compound highlights its accessibility as a valuable building block for researchers. As the quest for novel and effective therapeutics continues, the strategic deployment of such well-characterized and versatile chemical synthons will undoubtedly remain a cornerstone of successful drug discovery programs.

References

- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 3-(3,5-DIMETHYL-ISOXAZOL-4-YL)-PROPIONIC ACID ETHYL ESTER | 27428-42-8 [amp.chemicalbook.com]

- 12. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid: A Key Scaffold in Epigenetic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract